lithium;perchlorate

Electrolyte Lithium-ion battery Conductivity

Select lithium perchlorate (LiClO4, ≥95% ACS grade) for fundamental electrochemical research, high-voltage cathode (e.g., LNMO, LiCoPO4) characterization, and fluorine-free super-concentrated electrolyte development. Its 5.1 V vs Li+/Li anodic stability ensures clean oxidation currents, while non-HF-generating chemistry preserves instrumentation and data integrity. Choose the research electrolyte benchmark to avoid the thermal instability of LiPF6 and aluminum corrosion of LiTFSI.

Molecular Formula ClLiO4
Molecular Weight 106.4 g/mol
Cat. No. B7801268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;perchlorate
Molecular FormulaClLiO4
Molecular Weight106.4 g/mol
Structural Identifiers
SMILES[Li+].[O-]Cl(=O)(=O)=O
InChIInChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1
InChIKeyMHCFAGZWMAWTNR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Perchlorate (LiClO4) Procurement Guide: Key Specifications and Comparator Baseline


Lithium perchlorate (LiClO4) is an inorganic lithium salt (CAS: 7791-03-9) characterized by a molecular weight of 106.39 g/mol and a melting point of 236 °C [1]. It is distinguished by its exceptionally high solubility in water (600 g/L at 25 °C) and numerous organic solvents, including carbonate esters and ethers . As a strong oxidizing agent, LiClO4 decomposes at approximately 400 °C, yielding lithium chloride and oxygen . In the context of electrochemical energy storage, it serves as a benchmark electrolyte salt in laboratory research, valued for its high ionic conductivity in aprotic solvents and its wide electrochemical stability window. Its procurement is typically considered for non-commercial research applications where its specific electrochemical profile is required over safer but less performant alternatives.

Why Generic Substitution Fails: The Critical Role of Anion Chemistry in Lithium Perchlorate Performance


Lithium salts cannot be treated as interchangeable commodities in electrolyte formulation or catalysis due to the profound influence of the anion on ion-pairing dynamics, electrochemical stability, and interfacial chemistry. For instance, while lithium hexafluorophosphate (LiPF6) is the industry standard for commercial lithium-ion batteries due to its balanced conductivity and passivation of aluminum current collectors, it suffers from poor thermal and hydrolytic stability, decomposing readily into HF and PF5 [1]. Conversely, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) offers excellent thermal stability and ionic conductivity but aggressively corrodes aluminum current collectors at typical operating potentials, limiting its standalone use [2]. Lithium perchlorate (LiClO4) occupies a unique niche: it provides high anodic stability comparable to LiTFSI without the fluorine chemistry drawbacks, yet its strong oxidizing nature mandates strict exclusion from commercial high-energy systems. Substituting LiClO4 with LiPF6 or LiBF4 without accounting for differences in SEI formation, corrosion behavior, or voltage limits will result in divergent—and often compromised—experimental outcomes.

Quantitative Evidence Guide: Lithium Perchlorate Differentiation Data


Ionic Conductivity in Carbonate Solvents: LiClO4 Matches LiPF6 Performance

In standard carbonate-based electrolyte systems (e.g., ethylene carbonate/dimethyl carbonate, EC/DMC), lithium perchlorate (LiClO4) achieves a room-temperature ionic conductivity of approximately 9 mS/cm at 1 M concentration [1]. This value is effectively comparable to that of lithium hexafluorophosphate (LiPF6), the industry-standard lithium salt, which exhibits a conductivity of ~10 mS/cm under identical solvent and concentration conditions [1]. While LiPF6 is often cited as having a marginal conductivity advantage, the difference is within 1 mS/cm, rendering LiClO4 a functionally equivalent conductor for laboratory-scale electrochemical characterization .

Electrolyte Lithium-ion battery Conductivity

Anodic Stability Limit: LiClO4 Enables High-Voltage Operation Beyond LiPF6

Lithium perchlorate exhibits a distinct anodic stability advantage over lithium hexafluorophosphate (LiPF6), enabling compatibility with high-voltage cathode materials. Specifically, the electrochemical stability window of LiClO4 in carbonate solvents extends to 5.1 V vs. Li+/Li on LiMn2O4 substrates [1]. In contrast, LiPF6-based electrolytes typically exhibit anodic stability limits around 4.3–4.5 V vs. Li+/Li under similar conditions, beyond which oxidative decomposition accelerates [2]. This difference of approximately 0.6–0.8 V allows LiClO4-based electrolytes to be paired with 5 V-class cathode materials (e.g., LiNi0.5Mn1.5O4) in research settings without the immediate electrolyte degradation observed with LiPF6.

High-voltage cathode Electrochemical window Oxidation stability

Aluminum Current Collector Corrosion Suppression: LiClO4 Outperforms LiTFSI in Concentrated Regimes

In super-concentrated electrolyte solutions (SCES), lithium perchlorate demonstrates a crucial advantage over lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). While LiTFSI is known to aggressively corrode aluminum current collectors at potentials above ~3.7 V vs. Li+/Li, LiClO4-based SCES (molar ratio 1:2 LiClO4:DMC) effectively suppresses this corrosion. Linear sweep voltammetry reveals that anodic current in the LiClO4 SCES remains below 100 µA cm⁻² even when polarized up to 6 V vs. Li+/Li [1]. In stark contrast, a dilute LiClO4 electrolyte (1 mol dm⁻³) exhibits anodic current onset at 3.9 V vs. Li+/Li, and XPS analysis confirms the formation of corrosive Cl⁻ species from ClO4⁻ decomposition in dilute systems [1]. The SCES condition prevents ClO4⁻ decomposition, as evidenced by the absence of the characteristic Cl 2p decomposition peaks, thereby preserving aluminum integrity.

Current collector Corrosion suppression Super-concentrated electrolyte

Lewis Acid Catalytic Activity: Li+ Cation Efficiency Ranks Below Mg2+ and Ba2+

In the context of Diels-Alder cycloaddition reactions catalyzed by metal perchlorates in acetone, the relative catalytic activity of lithium perchlorate was quantitatively ranked against other inorganic cations. Kinetic investigations established the order of cation activity as Mg2+ > Ba2+ ≥ Li+ > Na+, which correlates directly with the charge-to-radius ratio of the solvated metal ions [1]. Specifically, lithium perchlorate was found to accelerate reaction rates less effectively than magnesium perchlorate but more effectively than sodium perchlorate. Furthermore, studies on the hetero-Diels-Alder reaction between 1-phenyl-4-benzylidene-5-pyrazolone and ethyl vinyl ether confirmed that the rate acceleration is attributable to the lithium cation acting as a specific Lewis acid, independent of solvent internal pressure effects [2].

Lewis acid catalysis Diels-Alder reaction Organic synthesis

Hygroscopicity Profile: LiClO4 is Less Hygroscopic Than LiPF6

A critical differentiator for laboratory handling and electrolyte preparation is the relative hygroscopicity of lithium salts. Lithium perchlorate is documented to be less hygroscopic than lithium hexafluorophosphate . While LiPF6 readily hydrolyzes upon exposure to trace moisture, generating corrosive hydrofluoric acid (HF) that degrades electrode materials and poses significant safety hazards, LiClO4 exhibits greater tolerance to ambient humidity during weighing and solution preparation [1]. This property reduces the stringency of inert-atmosphere glovebox requirements for initial electrolyte formulation, although long-term storage and cell assembly still necessitate anhydrous conditions.

Moisture sensitivity Electrolyte preparation Handling

High-Value Application Scenarios for Lithium Perchlorate in Research and Industrial Settings


High-Voltage Cathode Material Characterization (≥4.5 V vs. Li+/Li)

LiClO4 is the electrolyte salt of choice for fundamental electrochemical characterization of high-voltage cathode materials such as LiNi0.5Mn1.5O4 (LNMO) and LiCoPO4. Its anodic stability limit of 5.1 V vs. Li+/Li ensures that observed oxidation currents in cyclic voltammetry or galvanostatic cycling originate from the active material rather than parasitic electrolyte decomposition [1]. Using LiPF6 in these experiments would generate misleading data due to electrolyte breakdown above 4.5 V, confounding material performance metrics and necessitating complex differential analysis to deconvolute solvent oxidation from cathode activity [2].

Fluorine-Free Super-Concentrated Electrolyte (SCES) Development

Researchers developing environmentally sustainable or fluorine-free lithium battery electrolytes should prioritize LiClO4 in super-concentrated formulations (e.g., 1:2 LiClO4:solvent molar ratio). In this regime, LiClO4 effectively suppresses aluminum current collector corrosion up to 6 V vs. Li+/Li while maintaining anodic currents below 100 µA cm⁻² [3]. This contrasts with LiTFSI, which requires fluorinated chemistry and risks active material dissolution from decomposition products. LiClO4 SCES thus provides a unique platform for studying high-voltage, fluorine-free electrolyte systems without the confounding variable of aluminum corrosion [3].

Fundamental Ion Transport and Solvation Studies in Aprotic Solvents

Owing to its high solubility (>1 M in EC/DMC) and well-characterized conductivity profile (~9 mS/cm at 1 M), LiClO4 serves as a model electrolyte for investigating lithium-ion solvation dynamics, ion-pairing equilibria, and SEI formation mechanisms . Its moderate hygroscopicity and non-HF-generating nature make it safer and more reproducible than LiPF6 for fundamental spectroscopic studies (e.g., Raman, FTIR) of solvation shells, where trace water contamination and HF evolution would otherwise alter solution chemistry and damage instrumentation . Studies comparing LiClO4, LiBF4, and LiCl in THF have already established baseline ion association constants, providing a robust reference for further research [4].

Moderate Lewis Acid Catalysis in Organic Synthesis

In organic synthesis workflows, LiClO4 dissolved in diethyl ether (LPDE) should be selected when a lithium-specific Lewis acid catalyst is required to accelerate reactions such as Diels-Alder cycloadditions and hetero-Diels-Alder reactions [5]. Unlike stronger Lewis acids (e.g., Mg(ClO4)2) which may promote over-reaction or poor chemoselectivity, LiClO4 offers a milder catalytic effect that can enhance reaction rates without altering the stereochemical course or product distribution [5][6]. This property is particularly valuable in complex natural product synthesis where preserving sensitive functional groups and stereocenters is paramount.

Technical Documentation Hub

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